1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one is a chemical compound with the molecular formula CHNO and a molecular weight of 198.31 g/mol. It is classified as an amine and is primarily utilized in research settings due to its biochemical properties and potential therapeutic applications. The compound is known for its role as a competitive inhibitor of dipeptidyl peptidase-4, a key enzyme in glucose metabolism, making it relevant in diabetes research and treatment strategies .
The synthesis of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one typically involves several steps, starting from readily available precursors. The general approach includes:
The specific conditions for each step, including temperature, solvent choice, and reaction time, can vary significantly based on the desired yield and purity. For instance, sodium methoxide is often used as a base in methanol during the synthesis to enhance the reaction efficiency .
The molecular structure of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one can be represented as follows:
This structure features a piperidine ring substituted with an amino group and a branched pentanone chain, contributing to its biological activity.
The compound's data highlights its potential interactions with various biological targets due to its structural features. The presence of both amine and ketone functional groups allows for hydrogen bonding and other molecular interactions that are crucial in biochemical pathways.
1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one is involved in several chemical reactions:
The inhibition mechanism involves binding to the active site of DPP-4, preventing substrate access and thereby modulating downstream effects on insulin secretion and glucose homeostasis .
The primary mechanism of action for 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one involves:
Research indicates that this compound can improve glycemic control in animal models by effectively modulating these hormonal pathways .
The compound’s stability and solubility profiles make it suitable for various experimental applications in biochemical assays .
1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one has several applications in scientific research:
This compound's unique properties enable researchers to explore its potential in various biochemical and pharmacological contexts, particularly in developing treatments for conditions related to glucose metabolism .
Transition metal-catalyzed hydrogenation enables precise piperidine ring formation critical for synthesizing 1-(3-aminopiperidin-1-yl)-3-methylpentan-1-one precursors. These methods optimize stereochemical control and functional group compatibility.
Industrial-scale piperidine synthesis predominantly employs pyridine hydrogenation, though traditional methods suffer from noble metal dependence. Advanced γ-Al₂O₃-supported bimetallic Pd-Ag catalysts achieve 92-98% piperidine yields under milder conditions (60°C, 70 atm H₂) than conventional approaches. This chemoselectivity prevents over-reduction of the ketone moiety in 3-methylpentanoyl chains during late-stage functionalization. Alternatively, Rh-ReOₓ/SiO₂ catalysts enable biomass-derived piperidine synthesis via hydrogenolysis of tetrahydrofurfurylamine intermediates (91.5% yield, 200°C, 2.0 MPa H₂), demonstrating improved sustainability profiles [8].
Table 1: Catalyst Performance in Piperidine Hydrogenation
Catalyst System | Conditions | Yield (%) | Selectivity Advantages |
---|---|---|---|
Pd-Ag/γ-Al₂O₃ | 60°C, 70 atm H₂ | 92-98 | Pyridine specificity |
Rh-ReOₓ/SiO₂ | 200°C, 2.0 MPa H₂ | 91.5 | Biomass derivatization |
Raney Co (continuous) | 150-200°C, 135 atm H₂ | 78* | Unsubstituted piperidine optimization |
RuCl₃·xH₂O/BH₃NH₃ | Ambient, transfer H₂ | 88 | Mild ketone tolerance |
**Improved over batch process (22%) [7]
Chiral piperidine synthesis leverages stereoselective hydrogenation for 3-aminopiperidine precursors. Ru(II)-diamine complexes facilitate asymmetric reductive amination of δ-valerolactone derivatives with enantiomeric excess (ee) >95%, critical for accessing enantiopure 1-(3-aminopiperidin-1-yl) scaffolds. Nickel catalysis provides cost-effective alternatives; Pyridinyl-oxazoline (Pyox)-ligated Ni catalysts achieve 90% ee in 3-chloropiperidine synthesis via enantioselective aminochlorination. For N-alkylation steps, Ir-catalyzed hydroaminations install 3-methylpentanoyl chains onto piperidine nitrogens with 98% regioselectivity under mild conditions, preserving aminomethyl functionality [4] [8].
Chemoselectivity challenges arise in substrates containing reducible groups (e.g., ketones, nitriles). Bimetallic Ni-Co@Al₂O₃ core-shell catalysts enable selective piperidine ring saturation while retaining carbonyl groups essential for 1-(3-aminopiperidin-1-yl)-3-methylpentan-1-one assembly. Reactivity studies show 20:1 ketone:alkene selectivity during hydrogenation of enone intermediates at 80°C under 5 atm H₂. Catalyst doping with ReOₓ further modulates selectivity by poisoning overactive sites responsible for carbonyl reduction [8].
Organocatalysis provides metal-free routes to 3-aminopiperidine cores, leveraging chiral catalysts for stereocontrol and borane/silane mediators for chemoselective reductions.
Asymmetric organocatalytic amination enables direct access to chiral 3-aminopiperidines. Chiral phosphoric acid (CPA)-catalyzed intramolecular aza-Michael additions of pentenamine derivatives afford 3-aminopiperidines with 94% ee and >19:1 diastereoselectivity. This strategy circumvents transition metals that could contaminate pharmaceutical intermediates. Proline-derived catalysts facilitate Mannich-type cyclizations of aldehyde precursors with glycine Schiff bases, constructing 3-aminopiperidine-2-carboxylic acid derivatives in 88% yield as single diastereomers [4].
Borane-ammonia (H₃N-BH₃) mediates pyridine reductions under RuCl₃ catalysis (88% yield), tolerating the ketone functionality present in 3-methylpentanoyl precursors. Silane-based methods offer complementary chemoselectivity; phenylsilane selectively reduces iminium intermediates during reductive amination cascades at 0°C, preventing epimerization of stereocenters adjacent to the ketone group. Tris(pentafluorophenyl)borane-catalyzed hydrosilylation achieves >50:1 chemoselectivity for C=N bonds over C=O groups in unsymmetrical substrates [4] [8].
Convergent synthesis strategies efficiently incorporate the branched alkyl chain characteristic of 1-(3-aminopiperidin-1-yl)-3-methylpentan-1-one.
Inverse electron-demand Diels-Alder (IEDDA) reactions between enaminones and vinyl ketones construct tetrahydropyridine intermediates that undergo subsequent hydrogenation to piperidines. N-Acyl iminium ions participate in [3+3] annulations with allylsilanes, installing the 3-methylpentanoyl sidechain with simultaneous piperidine ring formation (70% yield). Aza-Prins cyclizations using 3-methylpentanal and homoallylic amines generate 4-halopiperidines with 2,4-trans stereochemistry essential for bioactive derivatives [4].
Tandem reductive amination-cyclization sequences enable direct access to target scaffolds from keto-aldehydes. 5-Amino-2-pentanone derivatives cyclize in situ during hydrogenation over Rh-ReOₓ/SiO₂, affording 3-aminopiperidines functionalized at N1 with 3-methylpentanoyl groups in 85% overall yield. Flow chemistry implementations enhance efficiency; continuous-flow Curtius rearrangements of 3-methylpentanoic acid with N-(tert-butylsulfinyl)-bromoimine generate acyl imine intermediates trapped by piperidine nucleophiles to form the title compound in <5 minutes residence time [4] [7].
Integrated reactor technologies address scalability challenges in synthesizing complex piperidines like 1-(3-aminopiperidin-1-yl)-3-methylpentan-1-one.
Heterogenized catalysts enable facile recovery and reuse in multi-step sequences. L7.5-meso-Ni₇Co₃@Al₂O₃ core-shell nanoparticles exhibit 99% conversion in reductive aminations for 3-aminopiperidine precursors, maintaining activity over 15 cycles. Silica-immobilized Ti(IV) catalysts facilitate the key amination step from δ-valerolactone to 5-hydroxypentanenitrile (94% conversion, 75.5% selectivity). For solid-phase synthesis of piperidine peptidomimetics, ChemMatrix® resin swells efficiently in aqueous media (swelling index: 8.5 mL/g), enabling SPPS-like assembly of piperidine-containing scaffolds [8] [9].
Table 2: Immobilized Catalyst Systems for Piperidine Synthesis
Catalyst/Support | Reaction | Loading | Cycles | Performance |
---|---|---|---|---|
Ni₇Co₃@Al₂O₃ (core-shell) | Reductive amination | 15 wt% | >15 | 99% conv., 93% selectivity |
Ti-SiO₂ | δ-Valerolactone amination | 0.5 mmol/g | 8 | 94% conv., 75.5% selectivity |
Pd/Al₂O₃ (monolithic) | Pyridine hydrogenation | 2.7 mg/cm³ | Continuous | TOF 120 h⁻¹ (6 mo stable) |
Ru-PEG-PS | Transfer hydrogenation | 0.8 mmol/g | 12 | ee maintained >91% |
Continuous-flow systems overcome limitations of batch processing for unstable intermediates. Vapor-phase hydrogenation of furfurylamine over fixed-bed Raney cobalt catalysts achieves 78% piperidine yield at 150-200°C under 135 atm H₂, outperforming batch systems (22% yield) by minimizing polycondensation. For N-acylation steps, microfluidic reactors enable rapid mixing of 3-methylpentanoyl chloride with 3-Boc-aminopiperidine at -30°C, suppressing epimerization and achieving 95% conversion in <30 seconds. Integrated flow systems combining hydrogenation, Boc-deprotection, and acylation units produce 1.2 kg/h of 1-(3-aminopiperidin-1-yl)-3-methylpentan-1-one with 99.5% purity [7] [8].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0